Cas no 65678-11-7 (3-tert-butyl-4-hydroxybenzaldehyde)

3-tert-Butyl-4-hydroxybenzaldehyde is a phenolic aldehyde compound characterized by its tert-butyl and hydroxyl substituents on the benzene ring. This structure imparts antioxidant properties, making it useful as an intermediate in the synthesis of stabilizers, UV absorbers, and other specialty chemicals. Its high purity and stability under standard conditions ensure consistent performance in industrial applications. The compound's reactivity allows for further functionalization, enabling its use in pharmaceuticals, agrochemicals, and polymer additives. Its low volatility and thermal resistance enhance suitability for high-temperature processes. The product is typically supplied as a crystalline solid with well-defined specifications for optimal handling and integration into synthetic pathways.
3-tert-butyl-4-hydroxybenzaldehyde structure
65678-11-7 structure
Product Name:3-tert-butyl-4-hydroxybenzaldehyde
CAS No:65678-11-7
MF:C11H14O2
MW:178.227663516998
MDL:MFCD11848619
CID:962320
PubChem ID:3017618
Update Time:2025-06-07

3-tert-butyl-4-hydroxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(tert-Butyl)-4-hydroxybenzaldehyde
    • 3-tert-butyl-4-hydroxybenzaldehyde
    • 3-(1,1-dimethylethyl)-4hydroxybenzaldehyde
    • 3-(1,1-dimethylethyl)-4-hydroxybenzaldehyde
    • 3-(1,1-Dimethylethyl)-4-hydroxy-benzaldehyde
    • 4-hydroxy-3-tert-butylbenzaldehyde
    • 5-Di-tert-butyl-4-hydroxybenzaldehyde
    • AC1MI52H
    • AG-G-47248
    • AK128467
    • CTK5C2985
    • EINECS 265-871-3
    • MB10140
    • Benzaldehyde, 3-(1,1-dimethylethyl)-4-hydroxy-
    • 3-t-butyl-4-hydroxybenzaldehyde
    • SCHEMBL2632511
    • MFCD11848619
    • EN300-267316
    • 3,5-t-butyl-4-hydroxybenzaldehyde
    • AKOS016000902
    • NS00055859
    • BS-52060
    • CS-0272559
    • 65678-11-7
    • F75029
    • DTXSID70984227
    • MDL: MFCD11848619
    • Inchi: 1S/C11H14O2/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-7,13H,1-3H3
    • InChI Key: IBZZAKITZYDOFP-UHFFFAOYSA-N
    • SMILES: OC1C=CC(C=O)=CC=1C(C)(C)C

Computed Properties

  • Exact Mass: 178.09942
  • Monoisotopic Mass: 178.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 37.3A^2

Experimental Properties

  • Density: 1.072±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 125 ºC
  • Boiling Point: 267.9±20.0 ºC (760 Torr),
  • Flash Point: 111.5±14.4 ºC,
  • Refractive Index: 1.554
  • Solubility: Very slightly soluble (0.27 g/l) (25 º C),
  • PSA: 37.3

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3-tert-butyl-4-hydroxybenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:65678-11-7)3-tert-butyl-4-hydroxybenzaldehyde
Order Number:A1045947
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:21
Price ($):188.0/659.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:65678-11-7)3-tert-butyl-4-hydroxybenzaldehyde
A1045947
Purity:99%/99%
Quantity:1g/5g
Price ($):188.0/659.0
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